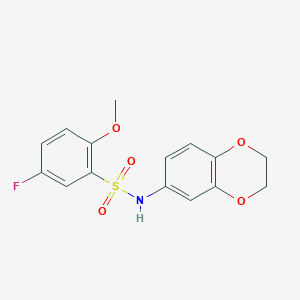

![molecular formula C20H19FN4O2 B5511286 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide involves several steps, including condensation, cyclization, and substitution reactions. A study by Richter et al. (2023) on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveals insights into the synthesis processes that might overlap with our compound of interest, demonstrating the complexity and precision required in synthesizing such molecules (Richter et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide is often elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the nature of their bonds, crucial for understanding the compound's reactivity and properties. For example, the structural determination of related compounds has been detailed in various studies, indicating the importance of precise structural analysis in the field of organic chemistry (Richter et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide are influenced by its functional groups and molecular structure. Studies on similar compounds suggest that the presence of benzimidazole and indole moieties can significantly affect their chemical behavior, including their reactivity towards nucleophiles and electrophiles, and their participation in cycloaddition reactions. For instance, the reactivity of benzimidazole derivatives has been explored to understand their potential in forming novel chemical entities with varied biological activities (Gowda et al., 2009).

Physical Properties Analysis

The physical properties of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide, such as melting point, solubility, and crystallinity, are essential for its application in different domains. These properties are determined by the compound's molecular structure and influence its behavior in solutions, its stability under various conditions, and its suitability for use in specific applications. The study of related compounds' physical properties provides insights into handling and manipulating these substances in laboratory and industrial settings (Gowda et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, are pivotal in determining N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide's utility in synthesis and its interaction with biological targets. These properties are influenced by the compound’s functional groups and overall molecular architecture. Understanding these aspects can lead to the development of new materials and drugs with specific desired effects. Research into similar compounds provides a foundation for comprehending the chemical behavior and potential applications of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide (Gowda et al., 2009).

科学的研究の応用

Synthesis and Chemical Properties

- Owton et al. (1995) described the synthesis of analogs related to rhein, a drug used for osteoarthritis, including derivatives involving benzimidazole structures similar to the compound (Owton et al., 1995).

- Wang et al. (2016) detailed the synthesis of novel indole-benzimidazole derivatives, emphasizing the chemical versatility and potential applicability of such compounds in various domains (Wang et al., 2016).

Biological and Pharmacological Applications

- Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, evaluating their potential as chemotherapeutic agents, particularly for leukemia (Gowda et al., 2009).

- Richter et al. (2023) reported on the crystal and molecular structures of a benzimidazole derivative, highlighting its relevance in the synthesis of antitubercular agents (Richter et al., 2023).

Chemical Reactions and Interactions

- Tatischeff and Klein (1977) investigated the fluorescence quenching of indole and benzimidazole, providing insight into the reactions and interactions of these compounds at the molecular level (Tatischeff & Klein, 1977).

Potential Therapeutic Uses

- Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, including compounds structurally related to the subject compound, demonstrating potential in treating Alzheimer's disease (Lee et al., 2018).

Novel Compound Synthesis

- Harutyunyan (2016) explored the reactions of nitrogen heterocycles, including benzimidazoles, to create novel derivatives, indicating the compound's significance in developing new chemical entities (Harutyunyan, 2016).

作用機序

将来の方向性

Benzimidazole derivatives, due to their diverse pharmacological activities, continue to be a subject of interest in medicinal chemistry research. Future directions may include the design and synthesis of new benzimidazole derivatives, investigation of their pharmacological activities, and exploration of their potential applications in the treatment of various diseases .

特性

IUPAC Name |

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethylindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2/c1-24(11-19-22-15-6-4-13(21)10-16(15)23-19)20(26)18-9-12-8-14(27-3)5-7-17(12)25(18)2/h4-10H,11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKATSQQWDLJDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N(C)CC3=NC4=C(N3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

![3-phenyl-8-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511236.png)

![2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![4-(4-{[(4-phenoxyphenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5511275.png)

![1-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-dimethylpiperidin-3-amine](/img/structure/B5511292.png)

![N-(4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511303.png)

![2-amino-N-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5511304.png)